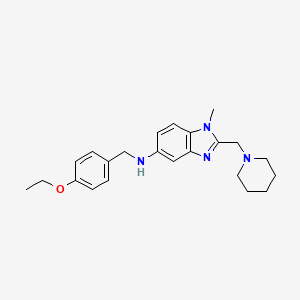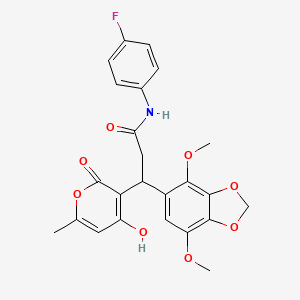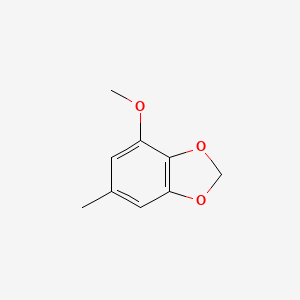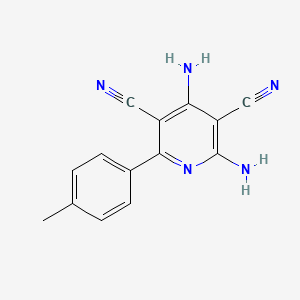
2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrimidinone core, and a trityloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable diol precursor to form the tetrahydrofuran ring.
Introduction of the Trityloxy Methyl Group: The trityloxy methyl group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with the hydroxyl group of the tetrahydrofuran ring.
Construction of the Pyrimidinone Core: The pyrimidinone core is synthesized through a condensation reaction involving a thiourea derivative and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The trityloxy methyl group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand enzyme interactions and metabolic pathways.
Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and immune response.
Comparison with Similar Compounds
- **1-{3,4-DIHYDROXY-5-[(METHOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
- **1-{3,4-DIHYDROXY-5-[(BENZYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
Uniqueness: 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to the presence of the trityloxy methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c31-23-16-17-30(27(36)29-23)26-25(33)24(32)22(35-26)18-34-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFURUZUAETMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=S)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11052410.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-](/img/structure/B11052413.png)

![N-[4-(piperidin-1-ylsulfonyl)-2-sulfanylphenyl]glycine](/img/structure/B11052424.png)


![N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11052440.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052441.png)
![2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide](/img/structure/B11052447.png)

![3-benzyl-6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052461.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052470.png)
![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)
